![molecular formula C12H14N2O B3826213 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole](/img/structure/B3826213.png)
4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole
Overview
Description
4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI is a heterocyclic organic compound that belongs to the imidazole class of compounds, which are commonly used in pharmaceuticals due to their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole involves the inhibition of certain enzymes and proteins that are involved in the pathogenesis of various diseases. For example, 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole has been shown to have a wide range of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. Additionally, 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole has been shown to reduce oxidative stress and inflammation, which are key factors in the development of many diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and proteins. However, one of the limitations of using 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole, including the development of novel drug formulations that improve its solubility and bioavailability, the identification of new targets for 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole inhibition, and the evaluation of its potential for use in combination therapies. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole in humans.
In conclusion, 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole is a promising compound that has shown potential for use in the treatment of various diseases. Its diverse biological activities and high selectivity make it a valuable tool for scientific research, and further studies are needed to fully understand its therapeutic potential.
Scientific Research Applications
4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurological disorders, and cardiovascular diseases. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
properties
IUPAC Name |
5-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-6-10(15-3)4-5-11(8)12-7-13-9(2)14-12/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOHHKXPVGGMAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CN=C(N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2-methylphenyl)-2-methyl-1H-imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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